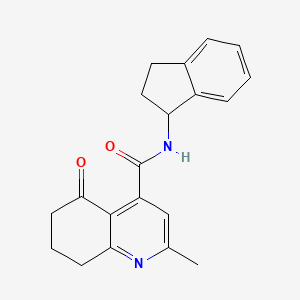![molecular formula C14H25N3O5 B7434520 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid, also known as DDAO-HPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a fluorescent probe that is used for the detection of reactive oxygen species (ROS) and other oxidants in biological systems.
Mécanisme D'action
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid works by reacting with ROS and other oxidants in biological systems. When 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid reacts with ROS, it undergoes a chemical reaction that results in the formation of a fluorescent compound. This fluorescent compound can be detected using a fluorescence microscope or other fluorescence detection methods.
Biochemical and Physiological Effects
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid has been shown to have a minimal effect on cellular metabolism and viability. This compound has been used in various cell types, including human fibroblasts, endothelial cells, and macrophages, without any adverse effects. 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid has also been shown to be a highly sensitive and specific probe for the detection of ROS and other oxidants in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid is its high sensitivity and specificity for the detection of ROS and other oxidants in biological systems. This compound can be used in a wide range of cell types and tissues, making it a versatile tool for scientific research. However, there are also some limitations to the use of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid. One of the main limitations is its potential to interfere with cellular metabolism and viability at high concentrations. Additionally, 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid may not be suitable for use in certain experimental conditions, such as in vivo studies.
Orientations Futures
There are several future directions for the use of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid in scientific research. One potential direction is the development of new fluorescent probes that are more sensitive and specific for the detection of ROS and other oxidants in biological systems. Another potential direction is the use of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid in the study of oxidative stress and inflammation in various disease states, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid may be useful in the development of new antioxidant therapies for the treatment of these diseases.
Méthodes De Synthèse
The synthesis of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid involves the reaction between 6-aminohexanoic acid and N,N-dimethylglycine methyl ester. This reaction results in the formation of N,N-dimethylhexanediamide. The next step involves the reaction between N,N-dimethylhexanediamide and 3-(tert-butoxycarbonyl)propionic anhydride, which results in the formation of N,N-dimethylhexanediamide-3-tert-butoxycarbonylpropionate. The final step involves the deprotection of the tert-butoxycarbonyl group, which results in the formation of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid.
Applications De Recherche Scientifique
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid is used as a fluorescent probe for the detection of ROS and other oxidants in biological systems. This compound has been used in various scientific research applications, including the study of oxidative stress, inflammation, and aging. 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid has also been used to study the effects of antioxidants and other compounds on ROS production in cells.
Propriétés
IUPAC Name |
3-[6-[[3-(dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O5/c1-17(2)13(20)10-12(19)15-8-5-3-4-6-11(18)16-9-7-14(21)22/h3-10H2,1-2H3,(H,15,19)(H,16,18)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUZXNNHYGUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide](/img/structure/B7434439.png)
![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]-2-(3-thia-9-azaspiro[5.5]undecan-9-yl)ethane-1,2-dione](/img/structure/B7434440.png)
![Methyl 4-[(1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7434451.png)
![[(3aS,6aR)-2-(3-fluoropyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7434456.png)
![Methyl 4-[[1-[(2,4-difluorophenyl)methyl]-5-methyltriazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434457.png)
![1-[4-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methylamino]-3-nitrophenyl]propan-1-one;dihydrochloride](/img/structure/B7434465.png)

![N-[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434478.png)
![N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B7434481.png)
![3-[6-[[2-[4-(Hydroxymethyl)triazol-1-yl]acetyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434495.png)
![3-[6-[[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropanecarbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434527.png)
![4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7434529.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)